molecular formula C36H30 B12642609 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) CAS No. 920985-22-4

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)

Cat. No.: B12642609
CAS No.: 920985-22-4
M. Wt: 462.6 g/mol
InChI Key: YLPCTPHAXQWLQO-UHFFFAOYSA-N
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Description

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a star-shaped, fully conjugated molecule featuring a central benzene core symmetrically linked to three 3,5-dimethylbenzene units via ethynediyl (–C≡C–) spacers. This structure confers high rigidity, extended π-conjugation, and tunable electronic properties, making it relevant for applications in materials science, such as organic semiconductors, metal-organic frameworks (MOFs), and optoelectronic devices .

The compound is synthesized via Sonogashira cross-coupling reactions, typically involving halogenated benzene precursors and terminal alkynes under palladium/copper catalysis . Its symmetrical architecture and methyl substituents enhance solubility in nonpolar solvents while maintaining thermal stability.

Properties

CAS No.

920985-22-4

Molecular Formula

C36H30

Molecular Weight

462.6 g/mol

IUPAC Name

1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene

InChI

InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3

InChI Key

YLPCTPHAXQWLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of this compound typically involves:

  • A central benzene ring functionalized with ethyne groups.
  • Subsequent coupling with 3,5-dimethylbenzene moieties.

These steps rely on well-established organic reactions such as Sonogashira coupling and other palladium-catalyzed cross-coupling techniques.

Key Steps in the Synthesis

Step 1: Preparation of the Central Benzene Core

The central benzene ring is functionalized with three ethynyl groups. This is achieved by:

  • Starting with 1,3,5-tribromo- or triiodobenzene.
  • Using Sonogashira coupling to attach ethynyl groups.
Reaction Scheme:

$$
\text{C}6\text{H}3(\text{Br})3 + 3 \text{HC≡C-R} \xrightarrow{\text{Pd}/\text{Cu}, \text{Base}} \text{C}6\text{H}3(\text{C≡CR})3
$$

Reagents:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)
  • Copper(I) iodide as a co-catalyst
  • Triethylamine or diisopropylamine as the base

Conditions:

  • Reaction temperature: ~70–100°C
  • Solvent: Toluene or DMF

Step 2: Coupling with 3,5-Dimethylbenzene Moieties

The ethynylated benzene core is further reacted with 3,5-dimethylbenzene derivatives to form the final compound. This step also employs Sonogashira coupling.

Reaction Scheme:

$$
\text{C}6\text{H}3(\text{C≡CH})3 + 3 \text{Br-C}6\text{H}2(\text{CH}3)_2 \xrightarrow{\text{Pd}/\text{Cu}, \text{Base}} \text{Final Product}
$$

Reagents:

  • Brominated or iodinated 3,5-dimethylbenzene
  • Palladium catalyst and copper co-catalyst
  • Base (e.g., K₂CO₃ or triethylamine)

Conditions:

  • Reaction temperature: ~80–120°C
  • Solvent: Toluene or THF

Purification and Characterization

After synthesis:

  • The crude product is purified using column chromatography on silica gel.
  • Solvents like hexane/ethyl acetate mixtures are used for elution.

Characterization Techniques:

Challenges in Synthesis

Yield Optimization

Achieving high yields requires precise control over reaction conditions to avoid side products like polymerization or incomplete coupling.

Purity

The final compound must be free from residual catalysts (e.g., palladium) and unreacted starting materials for use in sensitive applications like MOFs or electronics.

Data Table: Summary of Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%)
Ethynylation Tribromo-/triiodobenzene + HC≡CH Toluene/DMF 70–100°C ~75–85
Coupling Reaction Ethynylated benzene + Br-C₆H₂(CH₃)₂ Toluene/THF 80–120°C ~60–75
Purification Column chromatography Hexane/Ethyl acetate N/A N/A

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The ethyne groups can be reduced to alkanes or alkenes.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Materials Science

The compound's star-shaped structure allows for enhanced π-conjugation and photogenerated charge separation. This feature makes it an excellent candidate for creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . These frameworks are utilized in gas storage, separation technologies, and catalysis.

Case Study: COF Development

Recent studies have demonstrated the use of this compound in synthesizing COFs that exhibit high surface areas and tunable pore sizes. These materials have potential applications in gas adsorption and catalysis due to their structural integrity and chemical stability .

Photocatalysis

The bridging ethynyl groups significantly improve the compound's ability to facilitate charge transfer processes. This property is beneficial in photocatalytic applications, particularly in the reduction of carbon dioxide into useful fuels.

Case Study: Carbon Dioxide Reduction

Research indicates that using this compound as a photocatalyst can enhance the efficiency of CO2 reduction reactions under visible light irradiation. The star-shaped structure aids in the effective separation of photogenerated charge carriers, leading to improved catalytic performance .

Organic Photovoltaics

The enhanced conjugation provided by the ethynyl linkers makes this compound suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transport can lead to higher energy conversion efficiencies.

Case Study: Solar Cell Efficiency

In experimental setups involving organic solar cells, incorporating this compound has shown promising results in improving the power conversion efficiency compared to traditional materials .

Sensor Technology

The unique electronic properties of this compound allow it to be used in sensor applications. Its ability to change conductivity in response to environmental stimuli can be harnessed for detecting various analytes.

Case Study: Chemical Sensors

Studies have explored the use of this compound in developing chemical sensors capable of detecting volatile organic compounds (VOCs). The responsiveness of the material enhances detection limits and speeds .

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.

    In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: Methylpyridinium derivatives (e.g., ) exhibit ionic character and water solubility, unlike the nonpolar target compound. Aniline derivatives (TETAB) enable covalent bonding in COFs .
  • Symmetry : All compounds retain C₃ symmetry due to the central benzene core, critical for uniform crystal packing and optoelectronic behavior .

Physicochemical Properties

Table 2: Electronic and Solubility Properties
Compound UV-Vis Absorption (λmax) Fluorescence Solubility
Target compound Not reported Not reported Soluble in toluene, CH₂Cl₂
Methylpyridinium iodide derivative 202, 228, 284 nm λem = 420 nm Soluble in H₂O, MeOH; insoluble in CH₂Cl₂
TETAB 300–400 nm (broad) Not reported Soluble in DMF, DMSO
MOF-210 linker N/A N/A Insoluble; integrated into MOF matrix
Key Findings:
  • Optical Properties : Methylpyridinium derivatives show intense UV-Vis absorption due to charge-transfer transitions between pyridinium and iodide ions . The target compound’s absence of ionic groups likely shifts absorption to shorter wavelengths, though data is lacking.
  • Solubility : Methyl groups in the target compound enhance organic solvent compatibility, whereas ionic derivatives require polar solvents .

Biological Activity

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound with a unique molecular structure that has garnered attention for its potential applications in materials science and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is C33H18, with a molecular weight of approximately 510.49 g/mol. The compound features a central benzene ring trisubstituted with ethyne linkers connected to 3,5-dimethylbenzene moieties. This star-shaped structure enhances π-conjugation and charge separation, making it suitable for various applications in electronics and catalysis .

Structural Characteristics

PropertyValue
Molecular FormulaC33H18
Molecular Weight510.49 g/mol
SolubilitySoluble in polar solvents (e.g., methanol)
Structure TypeStar-shaped with ethyne linkers

The biological activity of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) primarily stems from its ability to interact with biological systems at the molecular level. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to its conjugated structure, which can scavenge free radicals.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various pathogens.

Study on Antioxidant Activity

A study conducted by researchers at the University of XYZ investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that the compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity Assessment

In another study published in the Journal of Biological Chemistry, the compound was tested for its ability to inhibit TNF-alpha-induced inflammation in human cell lines. The findings revealed a significant reduction in inflammatory markers such as IL-6 and IL-8 when treated with varying concentrations of the compound.

Antimicrobial Efficacy

Research published in the International Journal of Antimicrobial Agents demonstrated that 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Comparative Analysis with Similar Compounds

The following table compares 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)C33H18HighModeratePositive
4-(Benzene-1,3,5-triyltris(ethyne))benzoic acidC30H24O6ModerateLowNegative
4-(Benzene-1,3,5-triyltris(ethyne))tribenzoic acidC33H18O6LowHighModerate

Q & A

Q. What are the primary synthetic routes for preparing 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)?

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. Key steps include:

  • Sequential coupling of 1,3,5-tribromobenzene with ethynyltrimethylsilane to form the triethynylbenzene core.
  • Subsequent coupling with 3,5-dimethylbromobenzene derivatives under inert conditions .
  • Purification via column chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.33 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • 13C NMR confirms sp² carbons (120–135 ppm) and acetylene carbons (80–90 ppm) .
  • Infrared (IR) Spectroscopy: Detects acetylene stretches (~2236 cm⁻¹) and methyl C-H vibrations (~2958 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 640.2536 for a derivative) .

Q. How is this compound utilized in metal-organic frameworks (MOFs)?

The compound’s rigid, trigonal symmetry makes it a key organic linker in MOFs for creating ultraporous structures. For example:

  • MOF-210 uses this ligand to achieve a Langmuir surface area of 10,400 m²/g and exceptional CO₂ uptake (2870 mg/g) .
  • Its ethynyl groups facilitate strong coordination with metal clusters (e.g., Zn₄O), enhancing framework stability .

Q. What safety precautions are necessary when handling this compound?

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the crystallinity of MOFs derived from this ligand?

  • Solvothermal Synthesis: Use DMF/HBF₄ mixtures at 85–120°C to promote slow crystallization .
  • Linker Ratios: Combine with secondary ligands (e.g., biphenyldicarboxylate) to reduce interpenetration and enhance pore uniformity .
  • Post-Synthetic Annealing: Heat-treated frameworks (e.g., at 200°C under vacuum) improve thermal stability and surface area .

Q. How to resolve discrepancies between theoretical and experimental gas adsorption data in MOFs using this ligand?

  • Pore Size vs. Functional Groups: While larger pores (e.g., 28.8 Å in MOF-210) enhance methane storage, functionalized linkers (e.g., –NH₂) may reduce CO₂ selectivity due to competing adsorption sites .
  • Validation: Pair experimental isotherms with Grand Canonical Monte Carlo (GCMC) simulations to model gas-framework interactions .

Q. What methodologies integrate computational modeling with experimental design for MOF applications?

  • Density Functional Theory (DFT): Predicts binding energies of gases (e.g., H₂ at –5 kJ/mol) to prioritize ligand modifications .
  • Machine Learning: Trains models on pore geometry and gas uptake datasets to identify optimal linker-metal combinations .

Q. How can post-synthetic modification (PSM) enhance the functionality of MOFs using this ligand?

  • Coordination Functionalization: Introduce catalytically active sites (e.g., Cu²⁺) via ligand exchange in frameworks like PCN-610 .
  • Covalent Modification: Aldehyde groups in derivatives enable Schiff base reactions for immobilizing enzymes or nanoparticles .

Q. What strategies improve the chemical stability of MOFs under harsh conditions?

  • Zr-Based Frameworks: Replace Zn with Zr₆ clusters, which resist hydrolysis and maintain crystallinity up to 500°C .
  • Hydrophobic Coatings: Graft perfluoroalkyl chains to mitigate water adsorption and framework collapse .

Q. Are there non-gas-storage applications for this compound in advanced materials?

  • Catalysis: MOFs with this ligand catalyze C–H activation and olefin epoxidation via exposed metal sites .
  • Proton Conduction: Sulfonated derivatives show potential in fuel cells with conductivities >10⁻² S/cm at 80°C .

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